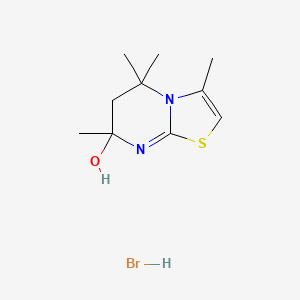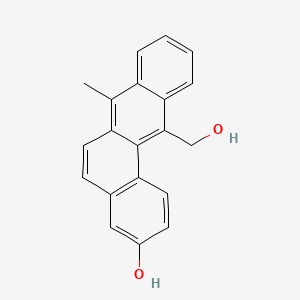
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a tetrahydropyrimidine ring substituted with a 4-chlorophenyl group, a methyl group, and a nitro group. Its distinct chemical structure makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
准备方法
The synthesis of 1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with methylamine and nitroethane in the presence of a base can lead to the formation of the desired tetrahydropyrimidine ring. Industrial production methods may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
化学反应分析
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, its potential anticonvulsant activity may be attributed to its ability to modulate ion channels and neurotransmitter receptors in the brain. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The molecular pathways involved include inhibition of specific enzymes and alteration of cellular signaling pathways .
相似化合物的比较
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydroquinoline: This compound has a quinoline ring instead of a pyrimidine ring, which may result in different biological activities and reactivity.
1-(4-Chlorophenyl)-3-methyl-5-nitro-1,2,3,4-tetrahydroisoquinoline: The isoquinoline ring system provides a different structural framework, potentially leading to variations in pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydropyrimidine ring, which imparts distinct chemical and biological properties .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.
属性
CAS 编号 |
22461-96-7 |
|---|---|
分子式 |
C11H12ClN3O2 |
分子量 |
253.68 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-methyl-5-nitro-2,4-dihydropyrimidine |
InChI |
InChI=1S/C11H12ClN3O2/c1-13-6-11(15(16)17)7-14(8-13)10-4-2-9(12)3-5-10/h2-5,7H,6,8H2,1H3 |
InChI 键 |
VFDGKQKAMUZJFP-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(=CN(C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)









![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
